p-Toluenesulfonamide, N-(2,4-dinitro-1-naphthyl)-

Description

IUPAC Nomenclature and Systematic Identification

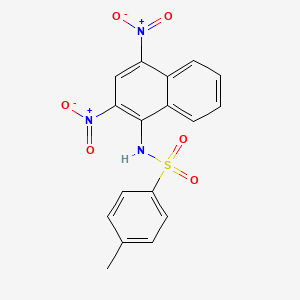

IUPAC Name : N-(2,4-Dinitro-1-naphthyl)-p-toluenesulfonamide

CAS Registry Number : 52077-96-0

Molecular Formula : C₁₇H₁₃N₃O₆S

Molecular Weight : 387.367 g/mol

The systematic identification hinges on the sulfonamide linkage connecting the electron-deficient 2,4-dinitro-1-naphthyl moiety to the p-toluenesulfonamide group. The naphthyl ring bears nitro substituents at positions 2 and 4, while the sulfonamide group is attached to a methyl-substituted benzene ring (p-toluenesulfonamide).

Key Structural Features :

- Sulfonamide Group : Sulfur atom bonded to oxygen atoms (S=O) and a nitrogen linked to the naphthyl group.

- Nitro Substituents : Strong electron-withdrawing groups at the 2- and 4-positions of the naphthyl ring.

- Toluenesulfonamide Fragment : A methyl-substituted aromatic ring connected via the sulfonamide bridge.

InChIKey : JSEQBQKZIDGOBK-UHFFFAOYSA-N

SMILES : CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C3=CC=CC=C32)N+[O-])N+[O-]

Molecular Geometry Optimization Through Computational Methods

Computational studies employing density functional theory (DFT) and molecular orbital calculations have elucidated the geometric and electronic properties of the compound.

Key Findings :

- Bond Lengths and Angles :

- S–O Bonds : Ranging from 1.433 to 1.455 Å, consistent with sulfonamide derivatives.

- S–N Bond : Approximately 1.64 Å, reflecting partial double-bond character due to resonance.

- Naphthyl-Nitro Dihedral Angles : Computed dihedral angles between nitro groups and the naphthyl plane align with experimental values (40.09° and 37.05°).

Electron Density Distribution :

- Molecular Electrostatic Potential (MESP) : Nitro groups create localized electron-deficient regions, enhancing electrophilicity and facilitating charge-transfer interactions.

- Polar Medium Effects : DFT calculations in polar solvents (e.g., DMSO) reveal minor deviations in bond lengths compared to gas-phase optimizations.

Conformational Analysis :

X-ray Crystallographic Analysis of Molecular Packing

X-ray diffraction studies provide detailed insights into the crystal lattice and intermolecular interactions.

Crystallographic Data :

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₂N₂O₇S | |

| Space Group | P2₁/c | |

| Dihedral Angles | 26.34° (benzene-naphthyl) | |

| Nitro Dihedral Angles | 40.09°, 37.05° |

Key Structural Observations :

- Molecular Packing :

- Thermal and Mechanical Stability :

Experimental Challenges :

Comparative Structural Analysis With Related Sulfonamide Derivatives

The structural features of N-(2,4-dinitro-1-naphthyl)-p-toluenesulfonamide are contrasted with other sulfonamide derivatives to highlight unique characteristics.

Comparative Bond Lengths :

Key Differences :

- Bond Rigidity :

Crystal Packing :

Electronic Properties :

- Electron Deficiency : Nitro groups significantly lower the electron density on the naphthyl ring, enhancing reactivity in nucleophilic substitution reactions.

Properties

IUPAC Name |

N-(2,4-dinitronaphthalen-1-yl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O6S/c1-11-6-8-12(9-7-11)27(25,26)18-17-14-5-3-2-4-13(14)15(19(21)22)10-16(17)20(23)24/h2-10,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSEQBQKZIDGOBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C3=CC=CC=C32)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50966440 | |

| Record name | N-(2,4-Dinitronaphthalen-1-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52077-96-0 | |

| Record name | NSC163074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4-Dinitronaphthalen-1-yl)-4-methylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50966440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4-DINITRO-1-NAPHTHYL)-P-TOLUENESULFONAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

p-Toluenesulfonamide, N-(2,4-dinitro-1-naphthyl)-, a sulfonamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structure, which includes a toluenesulfonamide moiety and a dinitronaphthyl group. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in oncology and other disease contexts.

Chemical Structure and Properties

- Chemical Formula : C₁₇H₁₃N₃O₆S

- Molecular Weight : 387.367 g/mol

- CAS Registry Number : 52077-96-0

- IUPAC Name : N-(2,4-dinitro-1-naphthyl)-p-toluenesulfonamide

The structural characteristics of this compound contribute to its interaction with biological targets, particularly protein kinases.

Recent studies have highlighted that sulfonamide-based compounds can act as inhibitors of protein tyrosine kinases (PTKs), specifically the Src family. These kinases are implicated in various cellular processes including proliferation, differentiation, and survival. The inhibition of PTKs can lead to alterations in cell morphology and migration, making these compounds valuable in cancer therapy .

Inhibition of Protein Tyrosine Kinases

Research indicates that p-toluenesulfonamide derivatives can selectively inhibit PTKs, which are often overactive in cancer cells. For instance:

- Src Kinase Inhibition : Compounds similar to p-toluenesulfonamide have demonstrated the ability to inhibit Src kinase activity, which is associated with several types of cancers including breast and colon cancer .

- Cell Cycle Effects : In vitro studies showed that treatment with p-toluenesulfonamide derivatives resulted in significant changes in cell cycle progression and apoptosis in cancer cell lines .

Antioxidant Activity

A study investigating naphthoquinone derivatives indicated that compounds with similar structures may induce oxidative stress in cancer cells. This oxidative stress can lead to increased levels of reactive oxygen species (ROS), contributing to apoptosis in malignant cells . The potential for p-toluenesulfonamide derivatives to modulate oxidative stress presents another avenue for therapeutic exploration.

Data Summary Table

Scientific Research Applications

Medicinal Chemistry and Drug Development

Protein Tyrosine Kinase Inhibition:

One of the primary applications of p-toluenesulfonamide derivatives is their ability to selectively inhibit PTKs, particularly those in the Src family. This inhibition is crucial for the treatment of various cancers and other diseases where aberrant PTK activity is implicated. The compound demonstrates potential in altering cellular processes such as morphology, migration, adhesion, and proliferation by binding to PTKs .

Therapeutic Applications:

The therapeutic implications of using p-toluenesulfonamide derivatives span across multiple conditions:

- Cancer Treatment: By targeting specific PTKs, these compounds can potentially reduce tumor growth and metastasis.

- Autoimmune Diseases: The modulation of PTK activity can also be beneficial in autoimmune disorders where tyrosine kinases play a role in immune cell signaling.

Synthesis and Structural Studies

Synthesis Techniques:

The synthesis of p-toluenesulfonamide derivatives often involves multi-step organic reactions, including the use of sulfonyl chlorides and various coupling reactions. For instance, the synthesis pathways detailed in patents illustrate methods for creating diverse sulfonamide compounds with varying substituents on the naphthalene ring .

Structural Insights:

The structural characteristics of p-toluenesulfonamide, N-(2,4-dinitro-1-naphthyl)- have been studied using crystallography. The dihedral angle between the benzene ring and the naphthyl plane has been reported to be approximately 26.34°, indicating a significant degree of molecular rigidity that may influence its biological activity .

Case Studies and Research Findings

Case Study: Anticancer Activity

In a study exploring the effects of naphthoquinone derivatives on cancer cell lines, researchers found that compounds structurally related to p-toluenesulfonamide exhibited significant cytotoxic effects against various cancer cells. The mechanism was attributed to oxidative stress induction and apoptosis pathways activation .

Case Study: Inhibition Mechanism

Further investigations into the mechanism of action revealed that these compounds could induce mitochondrial dysfunction in cancer cells, leading to increased reactive oxygen species (ROS) levels and subsequent cell death. This highlights the potential for p-toluenesulfonamide derivatives as chemotherapeutic agents .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares N-(2,4-DN1NL) PTS with other nitroaromatic CT acceptors:

| Compound | Functional Groups | Electron-Accepting Moieties | logP | Molar Absorptivity (L M⁻¹ cm⁻¹) |

|---|---|---|---|---|

| N-(2,4-DN1NL) PTS | Sulfonamide, 2,4-dinitronaphthyl | Two nitro groups, sulfonamide | 3.765 | 1.667 × 10⁵ |

| 2,4-Dinitro-1-naphthol (2,4-DN1N) | Hydroxyl, 2,4-dinitronaphthyl | Two nitro groups | ~2.8* | 1.2 × 10⁵† |

| 2-Nitro-1-naphthol (2-N1N) | Hydroxyl, single nitro group | One nitro group | ~2.5* | 0.8 × 10⁵† |

*Estimated based on structural analogs; †Approximated from comparative studies .

Key Observations :

Electron-Withdrawing Capacity :

- N-(2,4-DN1NL) PTS and 2,4-DN1N both have two nitro groups , enhancing electron deficiency. However, the sulfonamide group in N-(2,4-DN1NL) PTS provides additional resonance stabilization, increasing its CT complex stability compared to 2,4-DN1N .

- 2-N1N, with only one nitro group, shows weaker acceptor properties .

Reaction Efficiency :

- N-(2,4-DN1NL) PTS forms complexes with higher molar absorptivity (1.667 × 10⁵) than 2,4-DN1N (1.2 × 10⁵) and 2-N1N (0.8 × 10⁵), making it more sensitive for quantitative analysis .

- The reaction with N-(2,4-DN1NL) PTS is faster (10 minutes vs. 15–20 minutes for 2,4-DN1N) due to its superior solubility in acetonitrile .

Synthesis and Stability :

Performance in Analytical Methods

Thin-Layer Chromatography (TLC) :

Infrared (IR) Spectroscopy :

- N-(2,4-DN1NL) PTS shows characteristic peaks at 1998 cm⁻¹ (NO₂ asymmetric stretch) and 1330 cm⁻¹ (S=O stretch), absent in 2,4-DN1N . These features confirm its structural uniqueness and CT interaction sites .

Limitations and Practical Considerations

- Synthesis Complexity : N-(2,4-DN1NL) PTS requires multi-step synthesis, whereas 2,4-DN1N is simpler to prepare .

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of p-Toluenesulfonamide, N-(2,4-dinitro-1-naphthyl)- typically involves the nucleophilic substitution or condensation reaction between p-toluenesulfonamide and a 2,4-dinitro-1-naphthyl derivative, such as 2,4-dinitro-1-naphthyl sulfonate or 2,4-dinitro-1-naphthol activated intermediates.

Preparation of 2,4-Dinitro-1-naphthyl Intermediate

According to experimental procedures documented in peer-reviewed literature, the 2,4-dinitro-1-naphthyl moiety is prepared by nitration of α-naphthol followed by sulfonation steps:

- Step 1: Dissolve α-naphthol (10 mmol) in hot concentrated sulfuric acid and heat for 10 minutes to obtain disulfonic acid.

- Step 2: Slowly add fuming nitric acid with stirring; after completion, the mixture is kept for 1 hour.

- Step 3: Pour into crushed ice, filter the precipitate, wash, dry, and recrystallize from rectified spirit to obtain 2,4-dinitro-1-naphthol.

- Step 4: React 2,4-dinitro-1-naphthol with triethylamine and sulfonyl chloride in acetone overnight to form 2,4-dinitro-1-naphthyl-4-toluene sulfonate.

- Step 5: Evaporate solvent and recrystallize from ethanol to obtain high-quality crystals of the intermediate.

Amidation to Form p-Toluenesulfonamide, N-(2,4-dinitro-1-naphthyl)-

The key amidation step involves coupling p-toluenesulfonamide with the activated 2,4-dinitro-1-naphthyl intermediate. Two main approaches are reported:

Direct Amidation Using Activated Sulfonyl Derivatives

- The 2,4-dinitro-1-naphthyl sulfonate intermediate reacts with p-toluenesulfonamide under mild conditions, often in acetone or similar solvents, to form the target sulfonamide.

- Reaction times vary from several hours to overnight.

- Purification typically involves recrystallization from ethanol or similar solvents to yield pure product crystals.

Catalytic Amidation Using Boric Acid and Molecular Sieves (Patent Method)

A patented method describes the direct amidation of p-toluenesulfonic acid to p-toluenesulfonamide, which can be adapted for the N-substituted derivative:

- Step 1: Dissolve anhydrous p-toluenesulfonic acid in dichloromethane.

- Step 2: Add an organoboric acid catalyst and 5A molecular sieves.

- Step 3: Stir at low temperature (-10 to 0°C).

- Step 4: Introduce ammonia gas (generated by heating aqueous ammonia and dried) into the reaction mixture to form the sulfonamide.

- Step 5: After reaction completion, filter to remove molecular sieves, wash sequentially with acid, base, and saturated salt solutions.

- Step 6: Dry organic phase with anhydrous sodium sulfate, remove solvent by distillation, and isolate crude p-toluenesulfonamide.

- Step 7: Wash and dry the crude product to obtain white crystalline p-toluenesulfonamide with high purity (~98.8%) and moderate yield (~15.3%).

This method may be adapted for N-(2,4-dinitro-1-naphthyl) substitution by replacing ammonia with the corresponding amine derivative or by using the activated naphthyl sulfonate intermediate in the presence of the catalyst system.

Catalytic N-Alkylation of Sulfonamides (Related Methodology)

A manganese-catalyzed N-alkylation method using alcohols as alkylating agents has been reported for p-toluenesulfonamide derivatives, which could be relevant for modifying the N-substituent:

- Uses bench-stable Mn(I) PNP pincer precatalyst and K2CO3 base in xylenes at 150°C.

- Efficient N-alkylation with benzyl alcohol and other primary alcohols.

- Secondary alcohols and allylic/propargylic alcohols are less reactive or produce side products.

- Yields of N-alkylated sulfonamides are high (85-98%).

- This catalytic approach may be adapted for preparing N-(2,4-dinitro-1-naphthyl) derivatives by employing appropriate alcohol precursors or intermediates.

Data Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for N-(2,4-dinitro-1-naphthyl)-p-toluenesulfonamide, and how are intermediates characterized?

- Methodological Answer : The compound is synthesized via Sandmeyer’s reaction starting from 4-nitro-1-naphthylamine. Key steps include diazotization followed by coupling with p-toluenesulfonamide derivatives. Intermediates are purified via recrystallization (e.g., using ethanol or acetonitrile) and characterized by melting point analysis , UV-Vis spectroscopy (λmax shifts confirm structural changes), and FTIR (to verify functional groups like -NO₂ and -SO₂) .

Q. How is N-(2,4-dinitro-1-naphthyl)-p-toluenesulfonamide utilized in charge-transfer (CT) complex formation with antibiotics?

- Methodological Answer : The compound acts as an electron acceptor in CT reactions with quinolones (e.g., norfloxacin) and cephalosporins (e.g., ceftriaxone). Protocols involve:

- Spot tests : Immediate color changes (e.g., golden yellow) at room temperature indicate CT complex formation.

- UV-Vis spectroscopy : Bathochromic shifts (e.g., from 250 nm to 440 nm) confirm electron transfer.

- Thin-layer chromatography (TLC) : Distinct Rf values differentiate adducts from unreacted reagents .

Advanced Research Questions

Q. How does the electron-withdrawing capacity of substituents in N-(2,4-dinitro-1-naphthyl)-p-toluenesulfonamide influence CT complex stability compared to other nitroaromatics?

- Methodological Answer : The two nitro groups (-NO₂) and sulfonamide (-SO₂NH-) moiety enhance electron deficiency, making it superior to mono-nitro analogs (e.g., 2-nitro-1-naphthol). Comparative studies using UV-Vis absorption spectra and Hammett substituent constants reveal:

- Higher λmax shifts (Δλ = 190 nm vs. 100 nm for 2-N1N).

- Stronger hydrogen bonding from acidic -NH groups stabilizes adducts.

- Data table from (Table 2):

| Reagent | λmax (Reagent) | λmax (Adduct) | Δλ (nm) |

|---|---|---|---|

| N-(2,4-DN1NL) PTS | 250 | 440 | 190 |

| 2,4-Dinitro-1-naphthol | 210 | 450 | 240 |

| 2-Nitro-1-naphthol | 230 | 330 | 100 |

Q. What experimental strategies resolve contradictions in CT complex yields when using N-(2,4-dinitro-1-naphthyl)-p-toluenesulfonamide under varying temperatures?

- Methodological Answer : Discrepancies arise from competing protonation vs. electron transfer mechanisms. To optimize:

- Temperature-controlled reactions : Elevated temperatures (60°C) favor protonation, while room temperature (30°C) enhances CT. Monitor via time-resolved UV-Vis kinetics .

- pH adjustment : Buffered conditions (pH 4–6) stabilize the sulfonamide’s acidic hydrogen, favoring CT.

- Solvent polarity screening : Acetonitrile > methanol in enhancing dielectric constant for charge separation .

Q. How can N-(2,4-dinitro-1-naphthyl)-p-toluenesulfonamide be adapted for quantitative analysis of antibiotics in biological fluids?

- Methodological Answer : Validate via:

- Calibration curves : Linear regression of absorbance vs. concentration (0.1–10 µg/mL) in spiked serum.

- Recovery studies : Compare HPLC (gold standard) with CT-based UV-Vis for accuracy (target: >95%).

- Interference testing : Assess specificity against common metabolites (e.g., albumin, urea) using differential pulse voltammetry .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.